N-(4-Fluorobenzyl)-4,6-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonamide
Description
Properties
Molecular Formula |
C17H19FN2O3S |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-4,6-dimethyl-2,3-dihydro-1,4-benzoxazine-7-sulfonamide |
InChI |
InChI=1S/C17H19FN2O3S/c1-12-9-15-16(23-8-7-20(15)2)10-17(12)24(21,22)19-11-13-3-5-14(18)6-4-13/h3-6,9-10,19H,7-8,11H2,1-2H3 |
InChI Key |
HHOMJBFBTUEJPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1S(=O)(=O)NCC3=CC=C(C=C3)F)OCCN2C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 6-Bromo-3,4-dihydro-2H-benzo[b]oxazine (Key Intermediate)
The synthesis often begins with halogenation of the benzo[b]oxazine core:
Nucleophilic Substitution with 4-Fluorobenzyl Group
The bromine atom at the 6-position (or 7-position depending on substitution pattern) is substituted with a 4-fluorobenzyl group via nucleophilic substitution:
Sulfonylation to Introduce the Sulfonamide Group
The sulfonamide moiety is introduced by sulfonylation of the oxazine ring, typically at the 7-position:
Formation of Sulfonamide via Amination
Final conversion to sulfonamide involves reaction with ammonia or amines:
Representative Experimental Data Summary
Analytical and Spectroscopic Characterization
- Nuclear Magnetic Resonance (NMR): Proton NMR spectra show characteristic aromatic proton signals, methyl groups (singlets), and methylene protons adjacent to nitrogen and oxygen atoms in the oxazine ring. Sulfonamide NH protons appear as broad singlets around 8 ppm.
- Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectra confirm molecular ion peaks consistent with the molecular weight of the target compound and intermediates.
- Melting Points (MP): Sulfonylated intermediates typically display melting points in the range of 217-274°C, indicative of purity and structural integrity.
- High-Performance Liquid Chromatography (HPLC): Used for purification and purity assessment, preparative HPLC methods yield high-purity final products.
Summary Table of Key Preparation Steps
Chemical Reactions Analysis
Types of Reactions
N-(4-Fluorobenzyl)-4,6-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to reduce the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF), pyridine.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted benzoxazines with various functional groups.
Scientific Research Applications
N-(4-Fluorobenzyl)-4,6-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-Fluorobenzyl)-4,6-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The fluorobenzyl group may enhance binding affinity and specificity to certain receptors or enzymes. The compound’s overall structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally or functionally related benzoxazine/benzothiazine derivatives:
Table 1: Structural and Functional Comparison
Key Comparative Insights
Core Modifications :
- The target compound’s benzoxazine core differs from G10’s benzothiazine (sulfur vs. oxygen heteroatom), which may alter electronic properties and target selectivity. Benzothiazines like G10 exhibit antiviral activity, whereas benzoxazines (e.g., TTZ-1/2) are linked to enzyme inhibition .
- 7-Sulfonamide vs. 7-Carbonylguanidine : The sulfonamide group in the target compound may favor interactions with polar enzyme active sites, while guanidine derivatives () show high potency as Na/H exchange inhibitors, suggesting substituent-dependent pharmacological profiles .
Substituent Effects :
- Fluorinated Benzyl Groups : Both the target compound and G10 feature fluorinated benzyl substituents. Fluorine’s electronegativity enhances binding via dipole interactions and improves metabolic stability, a critical factor in antiviral/antiproliferative agents .
- Dimethyl vs. Hydrophobic Chains : The 4,6-dimethyl groups in the target compound contrast with TTZ-1/2’s hydrophobic chains, which likely influence membrane permeability and target engagement .
Biological Activity Trends: Antiproliferative Potential: Compounds with [1,2,4]triazolo[4,3-b]pyridazine moieties () lose thrombin inhibition but gain antiproliferative effects, highlighting how heterocyclic substitutions redirect activity . Enzyme Inhibition: Sulfonamides and carbonylguanidines () are associated with ion transport or enzymatic inhibition, suggesting the target compound’s sulfonamide could be optimized for similar targets .
Biological Activity
N-(4-Fluorobenzyl)-4,6-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anti-cancer, and anti-inflammatory properties, supported by relevant data tables and research findings.
The compound's chemical profile is as follows:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 891943-82-1 |
| Molecular Formula | C₁₇H₁₉FN₂O₃S |
| Molecular Weight | 350.4 g/mol |
Antimicrobial Activity
Research indicates that derivatives of benzoxazine compounds exhibit varying degrees of antimicrobial activity. A study evaluated several synthesized benzoxazepine derivatives, revealing limited antimicrobial effects against specific bacterial pathogens. Although the exact activity of this compound was not specifically detailed in the literature, its structural similarity to other active compounds suggests potential efficacy against microbial growth .
Anti-Cancer Properties
The anti-cancer potential of this compound has been explored through various studies. For instance:
- Cytotoxicity Assays : The compound demonstrated cytotoxic effects on selected solid tumor cell lines. The mechanism involved the modulation of pro-inflammatory cytokines such as IL-6 and TNF-α, which are critical in tumor progression and immune response .
- Case Studies : In a study involving benzoxazepine derivatives similar to this compound, significant cytotoxicity was observed against various cancer cell lines. The derivatives showed varying effects on cell proliferation and apoptosis induction .
Anti-Inflammatory Effects
The compound's anti-inflammatory properties were assessed through its impact on pro-inflammatory cytokines. Research indicated that certain derivatives could effectively inhibit the release of IL-6 and TNF-α in vitro, suggesting a potential for therapeutic application in inflammatory diseases .
Summary of Research Findings
A summary of key research findings regarding the biological activity of this compound is presented below:
| Study Focus | Findings |
|---|---|
| Antimicrobial Activity | Limited efficacy against specific bacterial strains. |
| Anti-Cancer Activity | Cytotoxicity observed in solid tumor cell lines; modulation of cytokines. |
| Anti-Inflammatory Activity | Inhibition of IL-6 and TNF-α release in vitro. |
Q & A
Q. Advanced
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., COX-2), using crystal structures (PDB ID: 1CX2) .
- Density Functional Theory (DFT) : Calculates electronic properties (HOMO-LUMO gaps) to predict reactivity .
- MD simulations : Assess binding stability over 100 ns trajectories in explicit solvent (e.g., TIP3P water model) .
Table 3 : Computational Predictions
| Method | Target Enzyme | Binding Energy (kcal/mol) |
|---|---|---|
| Docking (Vina) | COX-2 | -9.2 ± 0.3 |
| MD Simulation | HDAC-8 | -8.7 ± 0.5 |
How is the metabolic stability of this compound evaluated in preclinical studies?
Q. Advanced
- Microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
- CYP450 inhibition screening : Use fluorogenic substrates to assess interactions with CYP3A4/2D6 .
- Plasma protein binding (PPB) : Equilibrium dialysis to determine unbound fraction (fu >5% desirable) .
What analytical techniques are critical for assessing purity during synthesis?
Q. Basic
- HPLC : Reverse-phase C18 column (ACN/water gradient) with UV detection at 254 nm .
- TLC : Silica gel GF₂₅₄, eluent CH₂Cl₂:MeOH (9:1), Rf ~0.4 .
- Elemental analysis : Validate C, H, N, S content within ±0.4% of theoretical values .
How can researchers mitigate toxicity concerns during in vivo evaluation?
Q. Advanced
- Acute toxicity studies : Dose escalation in rodent models (OECD 423) to determine LD₅₀ .
- Genotoxicity screening : Ames test (TA98/TA100 strains) to detect mutagenic potential .
- Cardiotoxicity profiling : hERG channel inhibition assay (IC₅₀ >10 μM preferred) .
What are the challenges in scaling up the synthesis of this compound for preclinical trials?
Q. Advanced
- Purification bottlenecks : Replace column chromatography with recrystallization (e.g., ethanol/water) for cost-effective scaling .
- Exothermic reactions : Implement jacketed reactors with controlled cooling during sulfonation .
- Regulatory compliance : Ensure intermediates meet ICH Q3A/B impurity thresholds (<0.15%) .
How is enantiomeric purity ensured for chiral intermediates in the synthesis pathway?
Q. Advanced
- Chiral HPLC : Use columns like Chiralpak AD-H (hexane:IPA 90:10) to resolve enantiomers .
- Circular dichroism (CD) : Confirm absolute configuration via Cotton effects at λ ~220 nm .
- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) during cyclization for >95% ee .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
